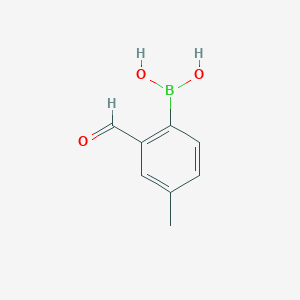

(2-Formyl-4-methylphenyl)boronic acid

描述

Significance of Arylboronic Acids as Versatile Synthetic Intermediates

The prominence of arylboronic acids is largely attributed to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. tcichemicals.comnih.gov This reaction's versatility and functional group tolerance have made it a favored method for synthesizing biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. researcher.lifebeilstein-journals.org Beyond the Suzuki coupling, arylboronic acids are also utilized in other significant transformations, including Chan-Lam coupling for carbon-heteroatom bond formation and various other metal-catalyzed processes. researchgate.net The boronic acid group can be considered a "green compound" as it degrades to boric acid, which can be eliminated by the body. nih.gov

The Unique Role of Formyl-Substituted Phenylboronic Acids in Organic Synthesis

The introduction of a formyl group (–CHO) onto a phenylboronic acid, creating a formyl-substituted phenylboronic acid, adds another layer of synthetic utility. ontosight.ai The aldehyde functionality is highly reactive and can participate in a wide array of chemical transformations, such as oxidations, reductions, and condensation reactions. ontosight.ai This dual reactivity—the boronic acid for cross-coupling and the formyl group for subsequent modifications—makes these compounds powerful bifunctional building blocks. ontosight.ai

Notably, 2-formylphenylboronic acids are key precursors for the synthesis of benzoxaboroles, a class of compounds with significant biological activity. scilit.com The proximity of the formyl and boronic acid groups can lead to interesting intramolecular interactions and the potential for tautomeric equilibrium between the open-chain acid and a cyclic lactol form. scilit.com This unique structural feature has been exploited in the development of enzyme inhibitors and sensors.

Research Trajectories for (2-Formyl-4-methylphenyl)boronic Acid within Advanced Chemical Research

This compound is an organoboron compound that is structurally characterized by a phenyl ring substituted with a boronic acid group at position 1, a formyl group at position 2, and a methyl group at position 4. cymitquimica.com The presence of these three functional groups on a single aromatic scaffold makes it a highly versatile intermediate for advanced chemical research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 156428-81-8 |

| Molecular Formula | C₈H₉BO₃ |

| Molecular Weight | 163.97 g/mol |

Data sourced from multiple chemical suppliers and databases. scbt.com

The research trajectories for this specific compound are largely dictated by its unique substitution pattern:

Complex Molecule Synthesis: As a trifunctional molecule, it serves as an ideal starting point for the synthesis of complex, highly substituted aromatic compounds. The boronic acid enables its incorporation into larger structures via Suzuki-Miyaura coupling. cymitquimica.com Subsequently, the strategically placed formyl group can be used to introduce further complexity, for example, through reductive amination or Wittig-type reactions. The methyl group, through its electronic and steric influence, can modulate the reactivity of the other functional groups and influence the properties of the final products. cymitquimica.com

Materials Science: The ability to form well-defined, complex structures makes this compound a candidate for the development of new organic materials. cymitquimica.com Through polymerization or incorporation into larger conjugated systems, materials with specific electronic or photophysical properties could be designed.

Future research will likely focus on exploiting the unique arrangement of the functional groups to achieve regio- and stereoselective syntheses of novel compounds with potential applications in drug discovery and materials science.

属性

IUPAC Name |

(2-formyl-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGRMVFJTQAITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Formyl 4 Methylphenyl Boronic Acid and Analogues

Established Routes for Arylboronic Acid Synthesis

The preparation of arylboronic acids is a cornerstone of modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov Several robust methods have been developed for their synthesis.

Electrophilic Trapping of Arylmetal Intermediates with Borate (B1201080) Esters

One of the most traditional and widely used methods for creating a carbon-boron bond involves the reaction of an organometallic reagent with a boron electrophile, typically a trialkyl borate. nih.govsci-hub.se This process begins with the formation of an aryl Grignard or aryllithium reagent from a corresponding aryl halide. The highly nucleophilic arylmetal species then attacks the electrophilic boron atom of the borate ester. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired arylboronic acid. nih.govresearchgate.net

The choice of the organometallic reagent can be critical. Aryllithium compounds are generally more reactive than their Grignard counterparts and often require very low temperatures (e.g., -78 °C) to prevent side reactions. sci-hub.sewikipedia.org This method's primary limitation is its intolerance to functional groups that are incompatible with highly basic and nucleophilic organometallic reagents, such as aldehydes, ketones, or esters. nih.gov For formyl-substituted targets, this necessitates the use of a protecting group for the aldehyde functionality, as seen in the synthesis of 4-formylphenylboronic acid where the aldehyde is first protected as an acetal. wikipedia.org

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield | Ref |

| 4-Bromotoluene | Mg, THF | Trimethyl borate | 4-Tolylboronic acid | - | |

| 1-Bromo-4-(diethoxymethyl)benzene | Mg, 1,2-dibromoethane | Tri-n-butyl borate | 4-Formylphenylboronic acid | 78% | wikipedia.org |

| 1-Bromo-4-(diethoxymethyl)benzene | n-Butyllithium | Triisopropyl borate | 4-Formylphenylboronic acid | 99% (crude) | wikipedia.org |

| Bromochlorobenzene | n-Butyllithium | Triisopropyl borate | Arylboronic acid | - | researchgate.net |

Transition-Metal-Catalyzed Borylation of Aryl Halides and Triflate Derivatives

In recent decades, transition-metal-catalyzed methods, particularly the Miyaura borylation reaction, have become a powerful alternative for synthesizing arylboronic acids and their esters. organic-chemistry.orgrsc.org These reactions typically employ palladium, nickel, or copper catalysts to couple an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron. nih.govresearchgate.net

A key advantage of this approach is its significantly broader functional group tolerance compared to the organometallic routes. nih.gov The reactions are generally performed under milder, basic conditions that are compatible with a wide array of substituents. The choice of ligand for the metal catalyst is crucial for achieving high efficiency and can be tailored for challenging substrates. rsc.org This method provides a direct route to arylboronic esters, which are often more stable and easier to purify than the corresponding boronic acids. nih.gov

| Catalyst System | Borylation Reagent | Substrate Type | Key Features | Ref |

| Palladium/Sphos | Bis(pinacolato)diboron | Aryl bromides | Efficient in water under micellar conditions. | organic-chemistry.org |

| Palladium(II) acetate (B1210297) | Tetrahydroxydiboron | Aryl chlorides | Direct synthesis of arylboronic acids. | researchgate.net |

| Rhodium/Xantphos | Diboron | Aryl cyanides | Borylation via carbon-cyano bond cleavage. | organic-chemistry.org |

| Transition-metal-free | Bis-boronic acid (BBA) | Aryl bromides | Base-promoted, avoids metal catalysts. | organic-chemistry.org |

Direct C-H Borylation Strategies for Phenyl Rings

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy in modern synthesis. sigmaaldrich.com Iridium-catalyzed C-H borylation has emerged as a particularly powerful method for the direct conversion of aromatic C-H bonds into C-B bonds. organic-chemistry.orgcore.ac.uk This reaction typically uses an iridium catalyst, often in conjunction with a bipyridine ligand, to react an arene with a diboron reagent like B₂pin₂. organic-chemistry.org

A significant feature of this methodology is that its regioselectivity is primarily governed by steric factors, with the boryl group being installed at the least sterically hindered position on the aromatic ring. sigmaaldrich.comrsc.org This provides a complementary regioselectivity to classical electrophilic aromatic substitution. The reaction conditions are generally mild and tolerate a wide variety of functional groups, avoiding the need for pre-functionalized aryl halides as starting materials. organic-chemistry.org

| Catalyst System | Borylation Reagent | Substrate Type | Selectivity | Ref |

| [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | Arenes | Steric-controlled, least hindered C-H bond | rsc.org |

| Ir complexes / silyl (B83357) ligands | B₂pin₂ | Substituted aromatics | Ortho-borylation for specific substrates | organic-chemistry.org |

| [Ni(IMes)₂] | B₂pin₂ | Indoles | C3-selective borylation | organic-chemistry.org |

Specialized Synthetic Approaches for Substituted Formylphenylboronic Acids

The synthesis of (2-Formyl-4-methylphenyl)boronic acid requires precise control over regiochemistry to install the formyl and boronic acid groups at the 1, 2, and 4 positions of the benzene (B151609) ring. This often necessitates specialized strategies beyond the general methods.

Ortho-Directed Metallation for Selective Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium base (e.g., n-butyllithium or s-butyllithium), directing the deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be trapped with an electrophile, such as a borate ester, to introduce a boronic acid group with high regioselectivity. organic-chemistry.org

For a target like this compound, a plausible DoM strategy could involve starting with a p-substituted toluene (B28343) derivative bearing a potent DMG at the 2-position. The formyl group itself is not a suitable DMG, but a precursor or a protected equivalent can be used. For example, an amide or an O-aryl carbamate (B1207046) group, known to be excellent DMGs, could be placed at the 2-position of 4-methylphenol. organic-chemistry.org A synthetic sequence could then involve:

DoM of the protected precursor to introduce a lithium atom at the desired position (now ortho to the DMG).

Trapping the aryllithium intermediate with a trialkyl borate.

Hydrolysis to form the boronic acid.

Conversion of the DMG into the required formyl group.

This approach offers a high degree of control for constructing contiguously substituted aromatic rings that are often difficult to access through other means. organic-chemistry.org

Functional Group Interconversions from Precursor Arylboronic Acids

An alternative strategy involves performing functional group interconversions (FGIs) on a pre-existing, suitably substituted arylboronic acid. fiveable.meimperial.ac.uk This approach leverages the stability and chemical versatility of the boronic acid moiety while other parts of the molecule are transformed. nih.gov For the synthesis of this compound, several FGI pathways can be envisioned.

One potential route is the oxidation of a precursor molecule. For instance, (2-Hydroxymethyl-4-methylphenyl)boronic acid could be oxidized to the target aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). Similarly, the oxidation of a methyl group at the 2-position of (2,4-Dimethylphenyl)boronic acid could be achieved, although this transformation can be challenging to perform selectively and with high yield.

Another common FGI approach is the reduction of a carboxylic acid or its derivative. imperial.ac.uk A precursor such as (2-Carboxy-4-methylphenyl)boronic acid could be converted to the corresponding aldehyde. This reduction is often achieved in a two-step process, first by converting the carboxylic acid to a more reactive derivative (like an acid chloride or a Weinreb amide) and then reducing it with a suitable hydride reagent, such as lithium aluminum hydride (LiAlH₄) at low temperature or diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

| Precursor Functional Group | Target Functional Group | Typical Reagents | Transformation Type | Ref |

| Benzyl Alcohol (-CH₂OH) | Aldehyde (-CHO) | PCC, MnO₂, Dess-Martin periodinane | Oxidation | imperial.ac.uk |

| Carboxylic Acid (-COOH) | Aldehyde (-CHO) | 1. SOCl₂ or (COCl)₂ 2. LiAl(OtBu)₃H | Reduction | imperial.ac.uk |

| Ester (-COOR) | Aldehyde (-CHO) | DIBAL-H (-78 °C) | Reduction | vanderbilt.edu |

| Nitrile (-CN) | Aldehyde (-CHO) | DIBAL-H, followed by hydrolysis | Reduction | vanderbilt.edu |

Solid-Supported Synthesis Strategies for Arylboronic Acid Derivatives

Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and combinatorial library synthesis. The application of SPOS to the synthesis of arylboronic acids has addressed challenges associated with their handling and purification.

A key innovation in this area is the development of specialized resins capable of immobilizing boronic acids. One of the most effective solid supports is N,N-diethanolaminomethyl polystyrene (DEAM-PS) . cmu.edunih.gov This resin efficiently immobilizes a wide range of aryl, alkenyl, and alkyl boronic acids under mild conditions. cmu.edu The immobilization occurs through the formation of a stable, resin-bound bicyclic diethanolamine (B148213) boronate ester. nih.govwikipedia.org A significant advantage of this system is that the water produced during the esterification does not need to be removed, which simplifies the experimental procedure. cmu.edu

The general strategy for the solid-supported synthesis of a functionalized arylboronic acid, such as this compound, would conceptually involve the following steps:

Immobilization of a Precursor: A suitable precursor, for instance, a protected form of a bromo- or iodo-substituted benzaldehyde, would be attached to the solid support. In the context of DEAM-PS, the arylboronic acid itself is directly immobilized.

On-Resin Chemical Transformations: With the arylboronic acid securely anchored to the resin, various chemical modifications can be performed on other functional groups present in the molecule. For a molecule like this compound, this could involve reactions of the formyl group, if it were protected and then deprotected on the resin.

Cleavage from the Support: Once the desired chemical transformations are complete, the final arylboronic acid product is cleaved from the solid support. For DEAM-PS resin, this is typically achieved by hydrolysis, for example, using a mixture of THF and water. cmu.edu

Another versatile solid support employed in the synthesis of boronic acid derivatives, particularly peptide boronic acids, is 1-glycerol polystyrene resin . nih.govnih.gov This resin has been successfully used in standard Fmoc solid-phase peptide synthesis protocols to construct complex molecules. nih.govnih.gov

The utility of solid-supported arylboronic acids is prominently demonstrated in resin-to-resin transfer (RRT) reactions , such as the Suzuki coupling. In this approach, an arylboronic acid immobilized on one resin (e.g., DEAM-PS) is reacted with an aryl halide attached to a different resin (e.g., Wang resin), facilitating the convergent synthesis of biphenyl (B1667301) compounds.

Research Findings on Solid-Supported Arylboronic Acid Synthesis

Several studies have highlighted the effectiveness of solid-supported approaches for the synthesis and derivatization of arylboronic acids. Key findings are summarized in the interactive table below.

| Solid Support | Arylboronic Acid Derivative/Precursor | Key Reaction/Application | Reported Yield/Efficiency | Reference |

|---|---|---|---|---|

| N,N-Diethanolaminomethyl Polystyrene (DEAM-PS) | Various aryl, alkenyl, and alkyl boronic acids | Immobilization and release of boronic acids | Near quantitative immobilization for a variety of boronic acids. | cmu.edu |

| N,N-Diethanolaminomethyl Polystyrene (DEAM-PS) | p-Carboxybenzeneboronic acid | On-resin amide coupling followed by resin-to-resin Suzuki coupling | High conversion in Suzuki coupling. | cmu.edu |

| 1-Glycerol Polystyrene Resin | Fmoc-protected α-aminoboronates | Solid-phase peptide synthesis to yield peptide-boronic acids | High purity of final products after cleavage. | nih.gov |

| Silica (B1680970) Gel | Sulfonyl- and sulfonamide-substituted phenylboronic acids | Preparation of boronate affinity chromatography phases | Successful modification of silica gel for chromatography applications. | nih.gov |

These findings underscore the versatility of solid-supported methodologies in the synthesis of a diverse array of arylboronic acid derivatives. The ability to perform reactions on the solid support and the ease of purification make this a powerful strategy for generating libraries of novel boronic acids for various applications. While a specific protocol for the solid-supported synthesis of this compound is not explicitly detailed in the surveyed literature, the principles and successful application of resins like DEAM-PS to other functionalized arylboronic acids provide a clear and viable pathway for its synthesis using these advanced techniques.

Mechanistic Investigations of 2 Formyl 4 Methylphenyl Boronic Acid Reactivity

Lewis Acidity and Boronate Formation Dynamics

The reactivity of a boronic acid is fundamentally linked to the Lewis acidic nature of its boron center. This acidity governs its ability to accept a pair of electrons, typically from a Lewis base like a hydroxide (B78521) ion, to form a tetrahedral boronate species.

The electronic properties of substituents on the phenyl ring significantly modulate the Lewis acidity of the boronic acid group. In (2-Formyl-4-methylphenyl)boronic acid, two substituents exert opposing electronic effects.

The net effect is a boronic acid with enhanced acidity compared to unsubstituted phenylboronic acid, a critical factor in its reactivity profile. semanticscholar.orgnih.gov

In aqueous solution, boronic acids exist in equilibrium with their corresponding anionic boronate form. This equilibrium is pH-dependent, with the formation of the tetrahedral boronate anion favored at pH values above the boronic acid's pKa. nih.gov

B(OH)₂ + H₂O ⇌ B(OH)₃⁻ + H⁺

The pKa value is a direct measure of the compound's Lewis acidity in water. For ortho-formyl substituted phenylboronic acids, the pKa is significantly lower (indicating higher acidity) than that of unsubstituted phenylboronic acid (pKa ≈ 8.8-9.0). nih.govsemanticscholar.org This increased acidity is primarily due to the electron-withdrawing nature of the formyl group and the stabilization of the resulting tetrahedral boronate anion through intramolecular interactions. mdpi.commdpi.comnih.gov The formation of the stable boronate anion is a crucial prerequisite for many reactions, including the reversible complexation with diols. researchgate.net

| Compound | Substituents | Approximate pKa | Reference |

|---|---|---|---|

| Phenylboronic acid | None | 8.86 | nih.gov |

| 4-Formylphenylboronic acid | 4-CHO | 8.13 | semanticscholar.org |

| 2-Formylphenylboronic acid | 2-CHO | 7.78 | semanticscholar.org |

| Benzoxaborole | Cyclic | 7.39 | nih.gov |

Intramolecular Cyclization and Tautomerism: Benzoxaborole Formation

A defining characteristic of 2-formylphenylboronic acids is their existence in a dynamic equilibrium with a cyclic tautomer, a type of benzoxaborole.

In solution, this compound undergoes a reversible intramolecular cyclization. This process involves the nucleophilic attack of one of the boronic acid's hydroxyl groups onto the carbon of the ortho-formyl group, resulting in the formation of a five-membered ring. This creates a cyclic hemiacetal analog known as a 3-hydroxybenzoxaborole. acs.orgpsu.edursc.org

This ring-chain tautomerism establishes an equilibrium between the open-chain boronic acid form and the closed-ring benzoxaborole form. psu.edursc.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the aromatic ring. psu.eduresearchgate.net Studies using NMR spectroscopy have been instrumental in investigating this equilibrium, showing the presence of both tautomers in solution. psu.eduresearchgate.net For some functionalized 2-formylphenylboronic acids, the cyclic form can be the dominant species in certain solvents. psu.edu

This equilibrium means that reactions involving this compound can proceed through either the open-chain or the cyclic tautomer, or both. For instance, its reactivity in forming complexes with diols is similar to that of other benzoxaboroles, which are known to be efficient binding agents. semanticscholar.orgnih.gov This dual nature allows for unique applications, such as in the formation of iminoboronates, where the compound reacts with hydrazides to form stable linkages, a reaction that has been exploited in chemical biology for protein labeling. nih.gov

Reversible Complexation with Vicinal Diols and Hydroxyl Groups

A hallmark reaction of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as sugars or glycerol, to form five- or six-membered cyclic boronate esters. nih.govscispace.comscielo.org.mx This reaction is highly dependent on pH, pKa, and the structure of the diol. researchgate.netnih.gov

The reaction proceeds via the formation of a tetrahedral boronate anion, which then condenses with the diol, releasing water. scispace.com The stability of the resulting boronate ester is influenced by several factors, including the fit of the diol within the newly formed ring and the electronic environment of the boron center.

Catalytic Applications of 2 Formyl 4 Methylphenyl Boronic Acid and Derivatives

Boronic Acid Catalysis (BAC) in Organic Transformations

Boronic acid catalysis (BAC) is an established strategy in organic synthesis that leverages the ability of boronic acids to reversibly form covalent bonds with hydroxyl groups, thereby activating them for further reactions. researchgate.netrsc.org This mode of catalysis is valued for its mild conditions and high atom economy, as it often circumvents the need for stoichiometric activating agents. rsc.org

Direct Activation of Carboxylic Acids, Alcohols, and Oximes

Arylboronic acids are known to catalyze the direct functionalization of carboxylic acids, alcohols, and oximes. ualberta.ca This activation typically proceeds through the formation of a boronic ester or a related intermediate, which enhances the electrophilicity of the substrate. For instance, the condensation of carboxylic acids with amines to form amides can be facilitated by boronic acid catalysts. rsc.org Similarly, alcohols can be activated to form carbocationic intermediates for subsequent reactions. researchgate.net While ortho-substituted phenylboronic acids have shown particular efficacy, no studies specifically report the use of (2-Formyl-4-methylphenyl)boronic acid for these direct activations.

Applications in Friedel-Crafts Alkylation and Asymmetric Allylation

The Friedel-Crafts reaction, a fundamental method for forming carbon-carbon bonds on aromatic rings, can be catalyzed by Lewis acids. wikipedia.orgbyjus.com Boronic acid catalysts, particularly electron-deficient ones, can activate alcohols to serve as electrophiles in Friedel-Crafts alkylations. researchgate.netualberta.ca

In the realm of asymmetric synthesis, dual catalytic systems that combine a boronic acid with a chiral amine have been developed for the enantioselective allylation of aldehydes with allylic alcohols. nih.gov In these systems, the boronic acid activates the allylic alcohol, while the chiral amine forms a chiral enamine with the aldehyde, guiding the stereochemical outcome of the reaction. nih.gov There is no specific literature detailing the application of this compound in either Friedel-Crafts alkylation or asymmetric allylation.

Catalysis of Beckmann Rearrangement Reactions

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide, typically under acidic conditions. researchgate.netmasterorganicchemistry.com Certain ortho-substituted arylboronic acids have been developed as efficient organocatalysts for this transformation, proceeding under mild conditions. organic-chemistry.org The mechanism is believed to involve the activation of the oxime's N-OH bond by the boronic acid. organic-chemistry.org Research on this compound as a catalyst for the Beckmann rearrangement has not been reported.

Dual Catalytic Systems Involving Arylboronic Acids and Chiral Amines

The combination of boronic acids and chiral amines in dual catalytic systems is a powerful strategy for asymmetric synthesis. nih.gov These systems can activate two different substrates simultaneously and independently. For example, in the enantioselective 1,4-addition of α,β-unsaturated carboxylic acids with cycloalkanones, a chiral amine activates the ketone by forming a chiral enamine, while a boronic acid activates the carboxylic acid. researchgate.net While this is a recognized catalytic strategy, there are no specific examples that employ this compound.

Transition-Metal-Free C-H Functionalization of Aldehydes

A significant area of modern organic synthesis is the direct functionalization of C-H bonds. A method for the transition-metal-free synthesis of ketones from aldehydes and boronic acids has been developed. ucm.esnih.gov This process involves the use of nitrosobenzene (B162901), which facilitates the simultaneous activation of the boronic acid and the aldehyde's C-H bond, leading to C-C bond formation via an intramolecular migration. ucm.esresearchgate.net This methodology has been demonstrated with various boronic acids, but not specifically with this compound.

Accelerated Condensation-Based Click Reactions under Ambient Conditions

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The condensation of 2-formylphenylboronic acid (2-FPBA) with amines to form iminoboronates is a notable example of a condensation-based click reaction. nih.gov This reaction can be dramatically accelerated in microdroplets under ambient conditions without an external catalyst. nih.gov The boronic acid group in 2-FPBA plays a crucial role by acting as an intramolecular catalyst. researchgate.net While this highlights the utility of the 2-formylphenylboronic acid scaffold, there is no available research on the use of its 4-methyl derivative in similar click reactions.

Cross Coupling Reactions and 2 Formyl 4 Methylphenyl Boronic Acid As a Building Block

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate using a palladium catalyst. wikipedia.orglibretexts.org (2-Formyl-4-methylphenyl)boronic acid serves as a key organoboron partner in these transformations for creating substituted biaryl structures. nih.govorganic-chemistry.orgresearchgate.net

The efficiency of the Suzuki-Miyaura coupling involving this compound is highly dependent on the careful optimization of the catalytic system. Key variables include the choice of palladium source, ligand, base, and solvent. researchgate.netchemistryviews.org The goal is to maximize the reaction yield and turnover number (TON) while minimizing side reactions. nih.gov

Modern palladium sources often involve preformed catalysts or precatalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), which form the catalytically active Pd(0) species in situ. organic-chemistry.orghw.ac.uk The selection of the ligand is critical, as it influences the stability and reactivity of the palladium center. rsc.org For substrates like this compound, which possess both electron-donating (methyl) and electron-withdrawing (formyl) groups, sterically hindered and electron-rich phosphine (B1218219) ligands are often employed. These include trialkylphosphines like tricyclohexylphosphine (B42057) (PCy₃) and dialkylbiarylphosphines such as XPhos and SPhos. nih.govnih.gov

Automated systems using high-throughput experimentation and machine learning algorithms have emerged as powerful tools for rapidly optimizing complex reaction variables, including temperature, catalyst loading, and residence time. chemistryviews.orgnih.gov This approach allows for the efficient identification of optimal conditions for specific substrate combinations, leading to improved yields and process efficiency. chemistryviews.orgnih.gov

Table 1: General Parameters for Suzuki-Miyaura Catalytic System Optimization

| Parameter | Options & Considerations | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂, Preformed Pd(II) Catalysts | Forms the active Pd(0) catalyst. organic-chemistry.orghw.ac.uk |

| Ligand | Buchwald-type (XPhos, SPhos), P(t-Bu)₃, PCy₃, PPh₃ | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. organic-chemistry.orgnih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. nih.govnih.gov |

| Solvent | Toluene (B28343), Dioxane, THF, Water mixtures | Solubilizes reactants and influences catalyst activity. nih.govnih.gov |

| Temperature | Room Temperature to >100 °C | Affects reaction rate and catalyst stability. researchgate.netnih.gov |

A significant advantage of the Suzuki-Miyaura reaction is its broad functional group tolerance, allowing for the coupling of complex molecules without the need for extensive protecting group strategies. nih.govnih.gov When using this compound, the presence of the aldehyde (formyl) and methyl groups on the aromatic ring is generally well-tolerated under optimized conditions. nih.govresearchgate.net

The reaction scope is extensive, accommodating a wide variety of aryl and heteroaryl halides or triflates as coupling partners. wikipedia.orgnih.gov This enables the synthesis of a vast library of biaryl compounds derived from this compound. However, certain functionalities can pose challenges. For instance, highly acidic groups on the coupling partner might interfere with the basic conditions of the reaction. nih.gov Similarly, very unstable boronic acids used in conjunction with challenging coupling partners can lead to side reactions like protodeboronation, although this compound is generally stable enough for effective coupling. nih.govacs.org The development of highly active catalyst systems, such as those employing SPhos and XPhos ligands, has significantly expanded the scope to include previously difficult substrates, including nitrogen-rich heterocycles and various functionalized partners. nih.govnih.gov

While boronic acids are widely used, boronate esters and organotrifluoroborate salts are important alternatives in Suzuki-Miyaura coupling, each offering distinct advantages in terms of stability and reactivity. wikipedia.orgorganic-chemistry.org

Boronic Acids : These are the most common organoboron reagents. They are often more reactive than their ester counterparts due to electronic factors. researchgate.net However, they can be prone to instability, including dehydration to form boroxines and protodeboronation under reaction conditions. acs.orgunimelb.edu.au

Boronate Esters : Commonly, pinacol (B44631) esters are used. They offer enhanced stability, making them easier to handle, purify, and store over long periods. acs.org While sometimes less reactive than boronic acids, their use can be advantageous, and in some cases, they lead to increased reaction rates. researchgate.netnih.gov The choice of the diol used for esterification can significantly impact stability and reactivity. acs.org

Organotrifluoroborate Salts (R-BF₃K) : These salts are typically crystalline, air-stable solids that are easy to handle. unimelb.edu.aubristol.ac.uk They often exhibit superior stability compared to boronic acids and esters and can show enhanced reactivity in cross-coupling reactions. libretexts.orgbristol.ac.uk Trifluoroborates can be readily prepared from the corresponding boronic acids or esters and serve as versatile coupling partners, sometimes enabling reactions that are challenging with other boron reagents. unimelb.edu.aubristol.ac.uk

Table 2: Comparison of Boron Reagents in Suzuki-Miyaura Coupling

| Feature | Boronic Acids (Ar-B(OH)₂) | Boronate Esters (Ar-B(OR)₂) | Trifluoroborate Salts (Ar-BF₃K) |

|---|---|---|---|

| Stability | Moderate; can dehydrate to boroxines. unimelb.edu.au | High; generally stable to storage and chromatography. acs.org | High; typically stable, crystalline solids. bristol.ac.uk |

| Reactivity | Generally high, but can be substrate-dependent. researchgate.net | Can be lower or higher than boronic acids depending on the ester and conditions. researchgate.netnih.gov | Often show superior reactivity and broader scope. libretexts.orgbristol.ac.uk |

| Handling | Can be difficult to purify. unimelb.edu.au | Easy to handle and purify. acs.org | Easy to handle and purify. bristol.ac.uk |

| Common Use | Most widely used organoboron reagent. | Used for stability, slow release of boronic acid, or when the acid is difficult to isolate. | Used for enhanced stability and reactivity, especially with challenging substrates. nih.gov |

Chan-Lam Coupling and Other C-Heteroatom Bond Formations

Beyond C-C bond formation, this compound is a competent partner in copper-catalyzed C-heteroatom bond-forming reactions, most notably the Chan-Lam coupling (also known as the Chan-Evans-Lam reaction). wikipedia.orgalfa-chemistry.com This reaction allows for the formation of aryl-nitrogen (C-N), aryl-oxygen (C-O), and aryl-sulfur (C-S) bonds. organic-chemistry.orgrsc.org

In a typical Chan-Lam reaction, an arylboronic acid is coupled with a compound containing an N-H or O-H bond, such as an amine, alcohol, amide, or phenol. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by copper salts, commonly copper(II) acetate (Cu(OAc)₂), and can often be performed under mild conditions, open to the air, which is an advantage over some palladium-catalyzed systems. wikipedia.orgorganic-chemistry.org The mechanism is thought to proceed through a copper(III) intermediate that undergoes reductive elimination to form the desired product. wikipedia.org

The use of this compound in this reaction provides a direct route to compounds such as N-aryl amines, aryl ethers, and aryl thioethers, where the formyl and methyl-substituted phenyl ring is attached to a heteroatom. The reaction scope is broad, tolerating a variety of functional groups on both coupling partners. alfa-chemistry.comresearchgate.net

Homocoupling Reactions of Arylboronic Acids

The homocoupling of arylboronic acids to form symmetrical biaryl compounds is a significant reaction, which can be both a desired transformation and a common side reaction in cross-coupling chemistry. sci-hub.seresearchgate.net

Oxidative homocoupling involves the coupling of two molecules of an arylboronic acid to generate a symmetrical biaryl. For this compound, this reaction would yield 2,2'-diformyl-4,4'-dimethylbiphenyl. This transformation is typically mediated by transition metal catalysts, with palladium and copper being the most common. mdpi.comresearchgate.net

Palladium-Catalyzed Homocoupling : This is often observed as an undesired side reaction during Suzuki-Miyaura cross-coupling. researchgate.netnih.gov A proposed mechanism involves the formation of a diarylpalladium(II) intermediate (Ar-Pd(II)-Ar) from two molecules of the boronic acid, which then undergoes reductive elimination to give the biaryl product and Pd(0). sci-hub.se The presence of oxidants can promote this pathway. sci-hub.seacs.org

Copper-Catalyzed Homocoupling : Copper salts, such as Cu(OAc)₂ or CuCl, can effectively catalyze the homocoupling of arylboronic acids, often under mild, aerobic conditions. mdpi.comnih.gov The mechanism is complex, but it is proposed to involve transmetalation steps to form copper-aryl intermediates. mdpi.comresearchgate.net Depending on the reaction conditions, pathways involving Cu(II) and Cu(III) species have been suggested. mdpi.com While sometimes a side reaction in Chan-Lam couplings, conditions can be optimized to favor the homocoupling product. mdpi.com

While often considered a nuisance in cross-coupling, controlled homocoupling provides a direct and efficient method for synthesizing symmetrical biaryls from readily available boronic acids. mdpi.comnih.gov

Table 3: Common Catalysts for Oxidative Homocoupling of Arylboronic Acids

| Catalyst System | Metal | Typical Conditions | Reference |

|---|---|---|---|

| PdCl₂ / Oxidant (e.g., NaClO) | Palladium | Aqueous medium, mild temperature | sci-hub.se |

| Pd(OAc)₂ / Ligand | Palladium | Often in organic solvents, may require an oxidant | sci-hub.se |

| Cu(OAc)₂ | Copper | Aerobic, often with a ligand or base, mild temperature | nih.gov |

| CuCl | Copper | Methanol, air, room temperature, no additives needed | researchgate.net |

Synthesis of Symmetrical Biaryl Compounds

The synthesis of symmetrical biaryl compounds through the homo-coupling of arylboronic acids is a fundamental transformation in organic chemistry, providing access to a wide array of molecules with applications in materials science, pharmaceuticals, and catalysis. The compound this compound serves as a valuable building block for the creation of C₂-symmetric biaryl compounds, which are of particular interest due to their potential as chiral ligands and precursors to more complex molecular architectures. The homo-coupling of this substituted phenylboronic acid derivative leads to the formation of 2,2'-diformyl-5,5'-dimethylbiphenyl.

This transformation is most commonly achieved through palladium-catalyzed oxidative coupling. In a typical reaction, the arylboronic acid is treated with a palladium(II) catalyst, often in the presence of a base and an oxidant. The reaction proceeds through a catalytic cycle that involves transmetalation, reductive elimination, and reoxidation of the palladium species.

Detailed Research Findings

While specific literature detailing the homo-coupling of this compound is not extensively documented, general methodologies for the palladium-catalyzed homo-coupling of arylboronic acids are well-established and can be applied to this substrate. Research has shown that the choice of catalyst, base, solvent, and temperature can significantly influence the yield and purity of the resulting symmetrical biaryl.

For the synthesis of 2,2'-diformyl-5,5'-dimethylbiphenyl, a plausible method involves the use of a palladium(II) salt, such as palladium(II) acetate [Pd(OAc)₂], as the catalyst precursor. The reaction is typically carried out in a suitable solvent system, which can range from polar aprotic solvents like N,N-dimethylformamide (DMF) to ethereal solvents such as 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), often in the presence of water.

A base is generally required to facilitate the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly employed. The reaction temperature is a critical parameter and is often elevated to ensure a reasonable reaction rate, typically ranging from 80 °C to 120 °C. The presence of an oxidant, such as air (oxygen) or other chemical oxidants, is necessary to regenerate the active Pd(II) catalyst and complete the catalytic cycle.

The steric hindrance and electronic properties of the substituents on the arylboronic acid can affect the reaction's efficiency. The presence of a formyl group in the ortho position of this compound introduces steric bulk and an electron-withdrawing character, which might necessitate optimization of the reaction conditions to achieve high yields.

Below is a representative data table summarizing typical conditions for the palladium-catalyzed homo-coupling of an arylboronic acid to form a symmetrical biaryl, which could be adapted for the synthesis of 2,2'-diformyl-5,5'-dimethylbiphenyl.

Table 1: Representative Conditions for the Synthesis of 2,2'-Diformyl-5,5'-dimethylbiphenyl

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | K₂CO₃ | DMF/H₂O | 100 | 12 | 75 |

| 2 | PdCl₂(PPh₃)₂ (3) | Na₂CO₃ | Toluene | 110 | 24 | 68 |

| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | 82 |

This table presents plausible, generalized conditions based on established literature for similar reactions and should be considered illustrative.

An alternative to palladium-catalyzed methods is the classical Ullmann reaction, which involves the copper-mediated coupling of an aryl halide. organic-chemistry.org For the synthesis of 2,2'-diformyl-5,5'-dimethylbiphenyl via this route, 2-bromo-5-methylbenzaldehyde (B1279800) would be the starting material. This reaction typically requires high temperatures and the use of copper powder or a copper(I) salt. organic-chemistry.org While effective, the Ullmann reaction often suffers from the need for harsh conditions and can have a more limited substrate scope compared to modern palladium-catalyzed methods. nih.gov

The resulting 2,2'-diformyl-5,5'-dimethylbiphenyl is a versatile intermediate. The two aldehyde functionalities can be further modified through a variety of chemical transformations, such as oxidation to carboxylic acids, reduction to alcohols, or conversion into imines, providing access to a diverse range of complex biphenyl (B1667301) derivatives.

Advanced Applications and Functionalization Strategies

Applications in Medicinal Chemistry and Chemical Biology

The boronic acid moiety is a versatile pharmacophore that has been extensively explored for therapeutic and diagnostic purposes. Its interactions with biological molecules underpin its use in drug design, biosensing, and cellular delivery systems.

Boronic acids have emerged as a critical class of protease inhibitors due to their ability to act as transition-state analogs. The boron atom can form a stable, reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of serine proteases.

Proteasome Inhibition: Peptide boronic acids are potent inhibitors of the proteasome, a key cellular machine responsible for protein degradation. nih.gov The first-in-class proteasome inhibitor approved for treating multiple myeloma, Bortezomib, is a dipeptide boronic acid derivative. nih.govfrontiersin.org These inhibitors preferentially target the β5 subunit of the 20S proteasome, which has chymotrypsin-like (CT-L) activity. nih.govnih.gov By blocking the proteasome, these drugs disrupt protein homeostasis, leading to an accumulation of misfolded proteins, endoplasmic reticulum (ER) stress, and ultimately apoptosis in cancer cells. nih.govfrontiersin.org Other boronic acid-based proteasome inhibitors, such as Ixazomib, have also been developed. nih.govresearchgate.net

Flaviviral Protease Inhibition: The NS2B-NS3 protease is essential for the replication of flaviviruses, including Dengue virus (DENV), West Nile virus (WNV), and Zika virus (ZIKV). nih.govmdpi.comnih.gov This serine protease is a prime target for antiviral drug development. Introducing a C-terminal boronic acid moiety into dipeptidic substrates has been shown to increase their inhibitory affinity by as much as a thousand-fold. nih.gov These peptide-boronic acid inhibitors act as covalent-reversible inhibitors, with the boronic acid "warhead" targeting the active site serine. mdpi.com This strategy has yielded compounds with potent, nanomolar-range inhibition of the viral protease and the ability to block virus replication in cell cultures. nih.govresearchgate.net The structure-activity relationship (SAR) analysis reveals that the boronic acid group is essential for this potent inhibitory activity. researchgate.net

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols is the foundation for their use in molecular sensors. nih.govbirmingham.ac.uknih.gov This interaction is highly selective and occurs readily in aqueous solutions. nih.gov

Saccharide Sensing: Boronic acids are widely used to design fluorescent sensors for saccharides like glucose and fructose. birmingham.ac.ukacs.org A common sensor design involves coupling a phenylboronic acid recognition site to a fluorophore, such as anthracene. nih.govacs.org The sensing mechanism often relies on photoinduced electron transfer (PET). acs.org In the absence of a saccharide, a lone pair of electrons from a nearby amine can quench the fluorescence of the reporter group. nih.gov Upon binding a diol-containing saccharide, the Lewis acidity of the boron atom increases, strengthening its interaction with the amine. This reduces the quenching effect and "turns on" the fluorescence, with the intensity being proportional to the saccharide concentration. nih.govacs.org

Dopamine Sensing: The same principle of diol recognition allows boronic acids to act as sensors for catechols, such as the neurotransmitter dopamine. researchgate.netnih.gov Dopamine has a 1,2-diol group that can bind to boronic acids, forming a stable boronate ester. rsc.orgacs.org This binding event can be translated into a detectable signal. For instance, interdigitated microelectrodes coated with poly(aniline boronic acid) have been shown to produce a dopamine-sensitive conductimetric response at physiological pH. nih.gov

| Analyte Type | Sensing Principle | Signal Output | Key Interaction |

| Saccharides (e.g., Glucose) | Reversible covalent binding with diol groups alters electronic properties of a linked reporter molecule. nih.govnih.gov | Fluorescence (e.g., PET mechanism), Colorimetric, Electrochemical. birmingham.ac.ukmdpi.com | Boronic Acid + 1,2- or 1,3-diol → Cyclic Boronate Ester. mdpi.com |

| Catecholamines (e.g., Dopamine) | Reversible covalent binding with the catechol's diol group. researchgate.netrsc.org | Electrochemical (Conductimetric, Amperometric), Fluorescence. nih.govmdpi.com | Boronic Acid + 1,2-diol → Cyclic Boronate Ester. acs.org |

This table summarizes the principles behind boronic acid-based sensors for key biological analytes.

Delivering large therapeutic molecules like proteins into the cell cytosol is a significant challenge due to the impermeability of the cell membrane. rsc.orgnih.gov Boronic acid functionalization has emerged as an effective strategy to overcome this barrier. rsc.orgacs.org This approach leverages the interaction between boronic acids and the dense layer of polysaccharides, known as the glycocalyx, that coats the surface of mammalian cells. acs.org

By engineering nanoparticles or modifying therapeutic proteins with boronic acids, these agents can target the cell surface diols, facilitating enhanced cellular uptake through endocytosis. rsc.orgacs.org For example, gold nanoparticles functionalized with 4-mercaptophenylboronic acid have been shown to complex with cargo proteins and promote their efficient entry into cells. rsc.orgrsc.org Subsequent treatment can facilitate the escape of these complexes from endosomes, releasing the therapeutic protein into the cytosol where it can perform its function. rsc.orgnih.gov This boronate-mediated delivery provides a powerful, non-cationic method for delivering polar macromolecules into mammalian cells. acs.org

While boronic acids are invaluable in synthesis and drug discovery, some have been identified as potential bacterial mutagens in the Ames assay. researchgate.netacs.org This has prompted studies into the structure-activity relationships (SAR) governing their mutagenicity to ensure the safety of resulting pharmaceuticals and to guide the selection of synthetic reagents. acs.orgacs.org

Research has shown that a general trend exists where electron-deficient aryl boronic acids exhibit increased mutagenicity. acs.org The proposed mechanism involves the oxygen-mediated oxidation of the boron compounds, which may generate organic radicals capable of causing mutations. researchgate.netacs.org It is crucial to note that many boronic acids show no mutagenic activity, and this property is highly structure-dependent. researchgate.net In vivo mutagenicity tests on some arylboronic compounds that were positive in the in vitro Ames test have shown negative results, indicating that the in vitro results may not always translate to a risk in whole organisms. nih.gov

| Compound Type | Ames Test Result | Proposed SAR Factor |

| Electron-rich Aryl Boronic Acids | Often Negative | Electron-donating groups may decrease susceptibility to radical-forming oxidation. |

| Electron-deficient Aryl Boronic Acids | Often Positive | Electron-withdrawing groups may increase susceptibility to radical-forming oxidation. acs.org |

| Aliphatic Boronic Acids | Variable | Activity depends on specific structure. |

| Boronate Esters (e.g., Bis(pinacolato)diboron) | Positive | Can act as a source of mutagenic species. acs.org |

This table provides a generalized summary of structure-activity relationship trends for the mutagenicity of boronic acids based on Ames assay data.

Contributions to Materials Science and Supramolecular Chemistry

The dynamic covalent chemistry of boronic acids, specifically the reversible formation of boronate esters, is a powerful tool for creating "smart" materials that can respond to environmental stimuli or repair themselves after damage. nih.gov

Self-Healing Materials: Hydrogels cross-linked via boronate ester bonds exhibit remarkable self-healing properties. nih.govrsc.org These materials are formed by reacting polymers functionalized with boronic acids with polymers containing diol groups, such as poly(vinyl alcohol) (PVA). nih.gov The boronate ester cross-links are dynamic, meaning they can break and reform under ambient conditions. rsc.org When the material is cut or damaged, the boronic acid and diol groups at the interface can form new ester bonds, restoring the hydrogel's structural integrity. nih.govnih.gov This self-healing capability is effective even in aqueous environments and at physiological pH. nih.gov

Glucose-Responsive Hydrogels: The same dynamic chemistry allows for the creation of hydrogels that respond to glucose concentrations. nih.govrsc.org In these systems, a boronic acid-functionalized polymer is cross-linked with a diol-containing polymer. When exposed to an environment with free glucose, the glucose molecules compete with the polymer's diol groups for binding to the boronic acid sites. nih.gov This competition disrupts the hydrogel's cross-linking network, causing it to swell or dissolve, which can be harnessed to trigger the release of an encapsulated drug, such as insulin. nih.govrsc.org These materials are shear-thinning and injectable, making them promising candidates for continuous glucose monitoring sensors and smart drug delivery systems. nih.govmdpi.comrsc.org

Design of Co-crystals and Surface Immobilization

The design of multi-component molecular crystals, or co-crystals, is a significant area of crystal engineering aimed at creating new materials with tailored properties. Boronic acids are particularly effective as co-crystal formers because they can act as both hydrogen bond donors and acceptors, allowing them to form robust intermolecular networks with a variety of other molecules. The (2-Formyl-4-methylphenyl)boronic acid molecule is an excellent candidate for co-crystal design due to its two distinct functional groups capable of forming strong hydrogen bonds. The boronic acid group can form characteristic dimeric structures or interact with complementary functional groups on a co-former molecule, while the formyl group can also participate in hydrogen bonding. The selection of an appropriate co-former is crucial and is often guided by principles of supramolecular chemistry and knowledge-based methods like the Cambridge Structural Database (CSD). mdpi.com

The ability of boronic acids to be anchored to surfaces has led to significant advancements in biotechnology and materials science. This surface immobilization is often achieved by leveraging the reactivity of the boronic acid or another functional group on the molecule. For instance, boronic acid-modified materials are widely used for the separation and sensing of glycoproteins, as the boronic acid forms reversible covalent bonds with the diol moieties found in carbohydrates. mdpi.com Following this principle, this compound could be immobilized on various substrates. For example, methods have been developed to immobilize 4-mercaptophenylboronic acid on gold nanoparticle (AuNP) surfaces for the enrichment of glycoproteins. mdpi.com Similarly, aminophenylboronic acid has been attached to magnetic beads for the same purpose. mdpi.com These strategies could be adapted for this compound, using either the boronic acid itself or by transforming the formyl group into a functional handle suitable for surface attachment, thereby creating tailored materials for chromatography, sensing, or catalysis.

Relevance in Organic Electronic Materials and Liquid Crystals

Formylphenylboronic acids are recognized as valuable precursors for the synthesis of liquid-crystalline compounds. google.com The development of liquid crystals is crucial for display technologies and other optoelectronic applications. colorado.edu The molecular structure of this compound is well-suited for creating such materials. The rigid phenyl ring provides a core structure, while the formyl and methyl groups allow for fine-tuning of the molecule's shape and polarity, which are critical factors in the formation of liquid crystal phases (mesophases).

Boronic acids and their derivatives, particularly boronate esters, are increasingly used to create novel organic electronic materials. researchgate.net The conversion of a boronic acid to a boronate ester can significantly alter the electronic properties of a molecule. For example, the formation of boronic esters with triphenylene (B110318) cores has been shown to lower the LUMO energy, effectively transforming an electron-rich core into an electron-deficient one, a desirable trait for electron acceptors in organic electronics. researchgate.net The unique combination of a formyl group and a boronic acid in this compound makes it a versatile building block for synthesizing complex molecules for these applications. ontosight.ai The boronic acid can be converted into a boronate ester to modulate electronic properties, while the aldehyde provides a reactive site for further structural elaboration to achieve desired self-assembly and mesomorphic characteristics. researchgate.netontosight.ai

Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) refers to the strategy of introducing chemical modifications at the final stages of a complex molecule's synthesis. researchgate.net This approach is highly valuable in medicinal chemistry and drug discovery, as it allows for the rapid generation of analogues of a lead compound without re-synthesizing the entire molecule from scratch. researchgate.netthieme.de LSF reactions must be highly selective and tolerate a wide range of functional groups present in the complex substrate. researchgate.net

This compound is an ideal reagent for LSF strategies. It can be viewed as a molecular "linchpin" that can be incorporated into a larger structure, providing two orthogonal reactive handles for subsequent modifications. The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used C-C bond-forming reaction that is well-tolerated in complex environments. The aldehyde group is also a versatile functional handle that can undergo a plethora of transformations, such as oxidation, reduction, and condensation reactions. ontosight.ai By incorporating this bifunctional fragment into a molecule, chemists can introduce both a site for cross-coupling (the boronic acid) and a site for subsequent derivatization (the aldehyde), enabling the synthesis of diverse molecular libraries from a common advanced intermediate. ontosight.airesearchgate.net

Transformations of the Aldehyde Moiety within this compound

The aldehyde group in this compound is a hub of reactivity, allowing for a wide array of chemical transformations that leave the boronic acid moiety intact for further reactions like Suzuki coupling.

Reductive amination is a robust method for forming C-N bonds and is one of the most important methods for synthesizing amines. researchgate.netmasterorganicchemistry.com The process typically involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion, which is then reduced in the same pot to the corresponding amine. organic-chemistry.org This transformation is highly effective for aldehyde-containing boronic acids, particularly 2-formylarylboronic acid derivatives. researchgate.netnih.gov

In the case of this compound, the aldehyde group can react with a primary amine (R-NH₂) to generate an intermediate imine. This imine is subsequently reduced by a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield a secondary amine derivative, without affecting the boronic acid group. researchgate.netmasterorganicchemistry.com This one-pot procedure provides efficient access to a variety of (2-((alkylamino)methyl)-4-methylphenyl)boronic acid derivatives. researchgate.net

Table 1: Examples of Reductive Amination Reactions This table illustrates the reaction of this compound with various primary amines.

| Starting Aldehyde | Reactant Amine (R-NH₂) | Product: Secondary Amine Derivative |

|---|---|---|

| This compound | Methylamine | (2-((Methylamino)methyl)-4-methylphenyl)boronic acid |

| This compound | Aniline | (4-Methyl-2-((phenylamino)methyl)phenyl)boronic acid |

| This compound | Benzylamine | (2-((Benzylamino)methyl)-4-methylphenyl)boronic acid |

| This compound | N-Ethylaniline | (2-((Ethyl(phenyl)amino)methyl)-4-methylphenyl)boronic acid researchgate.net |

The juxtaposition of the aldehyde and boronic acid groups in this compound facilitates condensation reactions with various di-functional amines to create a range of stable boron-containing heterocycles. These reactions are often rapid and efficient. nih.gov

Iminoboronates: The reaction of 2-formylphenylboronic acids with α-nucleophiles like hydrazides or alkoxyamines leads to the rapid formation of iminoboronates. nih.gov This chemistry is particularly attractive for bioconjugation and the development of chemical probes because the reaction proceeds quickly at low concentrations. nih.gov

Diazaborines: The standard synthesis for benzoid 1,2,3-diazaborines (DABs) involves the condensation of 2-formylphenylboronic acid with hydrazine. researchgate.net This reaction creates a six-membered heterocyclic ring incorporating the boron atom and two adjacent nitrogen atoms.

Benzoxaboroles: In reactions with certain secondary aliphatic amines, 2-formylphenylboronic acid can cyclize to form 3-amino-substituted benzoxaboroles. researchgate.net

These condensation reactions highlight the utility of this compound as a scaffold for building complex heterocyclic systems.

Table 2: Examples of Heterocycle Formation via Condensation This table illustrates the reaction of this compound with various amine-based reagents.

| Starting Aldehyde | Reactant | Product Heterocycle |

|---|---|---|

| This compound | Hydrazine | 5-Methyl-2,3-dihydro-1H-2,3,1-benzodiazaborinine-1-ol researchgate.net |

| This compound | Picolinohydrazide | N→B-chelated zwitterionic tetracycle researchgate.net |

| This compound | A generic hydrazide (R-CONHNH₂) | 5-Methyl-iminoboronate derivative nih.gov |

| This compound | Thiomorpholine | 3-(Thiomorpholin-4-yl)benzoxaborole derivative researchgate.net |

A novel and powerful transformation of the aldehyde moiety involves the direct functionalization of the aldehyde C-H bond to synthesize ketones. A recently developed method achieves this under transition-metal-free conditions using nitrosobenzene (B162901) as a key reagent. ucm.esnih.govresearchgate.net In this reaction, the aldehyde (in this case, this compound) reacts with a different boronic acid (R'-B(OH)₂) in the presence of nitrosobenzene. researchgate.netscilit.com

The proposed mechanism involves the simultaneous activation of both reactants by nitrosobenzene. ucm.esresearchgate.net It activates the external boronic acid to form a boronate and activates the aldehyde's C-H bond by forming an iminium species. ucm.es This dual activation facilitates a key intramolecular 1,4-migration of the R' group from the boron atom to the aldehyde carbon, forming a new C-C bond and yielding a ketone product. researchgate.net This method represents a practical and operationally simple way to convert the formyl group into a more complex ketone functionality, further expanding the synthetic utility of this compound.

Table 3: Example of Aldehyde C-H Functionalization for Ketone Synthesis This table illustrates the conversion of the formyl group to a ketone.

| Starting Aldehyde | Reactant Boronic Acid (R'-B(OH)₂) | Reagent | Product: Ketone Derivative |

|---|---|---|---|

| This compound | Phenylboronic acid | Nitrosobenzene | (2-(Benzoyl)-4-methylphenyl)boronic acid |

| This compound | Vinylboronic acid | Nitrosobenzene | (2-(Acryloyl)-4-methylphenyl)boronic acid |

| This compound | 4-Tolylboronic acid | Nitrosobenzene | (4-Methyl-2-(4-methylbenzoyl)phenyl)boronic acid |

Spectroscopic and Computational Elucidation of 2 Formyl 4 Methylphenyl Boronic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of (2-Formyl-4-methylphenyl)boronic acid and understanding its dynamic behavior and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) for Probing Solution-State Structures and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution. Both ¹H and ¹¹B NMR provide critical insights into the compound's conformation and the electronic environment of its constituent atoms.

In solution, particularly in solvents like dimethyl sulfoxide (B87167) (DMSO), ortho-formylphenylboronic acids are known to exhibit tautomeric equilibria. researchgate.net The title compound can exist as the open-chain boronic acid or cyclize to form a 3-hydroxybenzoxaborole derivative. researchgate.net This dynamic process can be monitored by ¹H NMR, where changes in chemical shifts and signal averaging indicate the rate of interconversion between the two forms. The presence of an electron-withdrawing formyl group ortho to the boronic acid moiety can influence this equilibrium. researchgate.net

¹¹B NMR spectroscopy is particularly useful for studying boronic acids. nsf.gov It allows for the direct observation of the boron atom, distinguishing between the trigonal planar (sp²-hybridized) boronic acid and the tetrahedral (sp³-hybridized) boronate anion that forms at higher pH. nsf.gov The chemical shift of the ¹¹B nucleus moves significantly upfield upon conversion to the boronate form, providing a convenient method for determining the compound's pKa. nsf.gov

A representative set of expected ¹H NMR chemical shifts for this compound is presented below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts The following table displays the predicted proton NMR chemical shifts (δ) in ppm for this compound, typically referenced against a standard like TMS in a solvent such as DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Formyl Proton (-CHO) | 9.8 - 10.2 | Singlet | Deshielded due to the electronegativity of the oxygen atom. |

| Aromatic Proton (H3) | 7.8 - 8.0 | Doublet | Ortho to the formyl group. |

| Aromatic Proton (H5) | 7.4 - 7.6 | Doublet | Ortho to the methyl group. |

| Aromatic Proton (H6) | 7.9 - 8.1 | Singlet | Positioned between the formyl and boronic acid groups. |

| Methyl Protons (-CH₃) | 2.3 - 2.5 | Singlet | Typical range for an aryl methyl group. |

| Boronic Acid Protons (-B(OH)₂) | 8.0 - 8.5 | Broad Singlet | Exchangeable protons, signal can be broad and may shift with concentration or temperature. |

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Hydrogen Bonding Networks

X-ray Diffraction (XRD) provides definitive information on the solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions. For ortho-substituted arylboronic acids, the solid-state structure is often characterized by the formation of hydrogen-bonded dimers. researchgate.netresearchgate.net

In these dimers, two molecules are linked through a pair of O-H···O hydrogen bonds between their boronic acid groups, forming a characteristic R²₂(8) graph set motif. mdpi.com These dimeric units can then further assemble into extended ribbons or sheets through additional hydrogen bonds. researchgate.net In the case of this compound, the formyl group can also participate in hydrogen bonding, potentially acting as a hydrogen bond acceptor. Studies on related compounds, such as [2-formyl-4-(trifluoromethyl)phenyl]boronic acid, have revealed unusual crystalline structures where the boronic acid group is significantly twisted out of the plane of the phenyl ring. researchgate.net This twisting is a result of steric and electronic interactions between the adjacent formyl and boronic acid groups. Alternatively, a planar open-form structure stabilized by an intramolecular hydrogen bond involving the carbonyl group has also been observed in similar molecules. researchgate.net The combination of intermolecular and intramolecular hydrogen bonds creates a complex and robust supramolecular architecture. nih.govmdpi.com

Interactive Data Table: Representative Crystallographic Data for a Substituted 2-Formylphenylboronic Acid The table below presents typical crystallographic data that could be expected for a compound structurally similar to this compound, based on published data for its analogs. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 10.5 |

| b (Å) | ~ 7.8 |

| c (Å) | ~ 12.1 |

| β (°) | ~ 98.5 |

| Volume (ų) | ~ 980 |

| Z (molecules/unit cell) | 4 |

| Key H-Bond Motif | Dimeric R²₂(8) |

Computational Chemistry for Reactivity and Mechanism Prediction

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the intrinsic properties of this compound that are not directly accessible through experimental means alone.

Investigation of Intramolecular Hydrogen Bonds and Boron–Oxygen Interactions

The proximity of the formyl and boronic acid groups on the aromatic ring allows for the potential formation of an intramolecular hydrogen bond between one of the hydroxyl protons of the boronic acid and the formyl oxygen (B-O-H···O=C). DFT calculations can be employed to investigate the strength and nature of this interaction. researchgate.netnih.gov By optimizing the geometry of the molecule, computational models can determine the bond distance and angle of this hydrogen bond. frontiersin.org

Theoretical Prediction of Acidity Constants and Electronic Properties

The acidity (pKa) of a boronic acid is a critical parameter influencing its reactivity and binding affinity. Computational methods can predict the pKa of this compound. The acidity of ortho-substituted phenylboronic acids is influenced by both electronic effects and potential intramolecular interactions. nih.gov For a substituent like a formyl group (-CHO), which can form an intramolecular hydrogen bond, the acidity is generally increased compared to its para-isomer. nih.gov This is because the hydrogen bond stabilizes the resulting tetrahedral boronate anion (B(OH)₃⁻), facilitating the release of a proton. nih.gov

DFT calculations can also determine key electronic properties by analyzing the frontier molecular orbitals (FMOs). researchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other DFT-based global reactivity indices, such as chemical hardness and electronic chemical potential, can also be computed to provide a more complete picture of the molecule's electronic character. researchgate.net

Interactive Data Table: Predicted Acidity and Electronic Properties This table provides theoretically predicted values and trends for the properties of this compound.

| Property | Predicted Value / Trend | Rationale / Method |

| pKa | Lower than p-tolylboronic acid (~8.8) nih.gov | The electron-withdrawing formyl group and intramolecular H-bond stabilization of the boronate anion increase acidity. nih.gov |

| HOMO-LUMO Gap | Smaller than p-tolylboronic acid | The formyl group extends conjugation and lowers the LUMO energy, increasing reactivity. Calculated via DFT. researchgate.net |

| Intramolecular H-Bond Energy | ~2-5 kcal/mol | Estimated via DFT by comparing conformer energies. frontiersin.org |

Modeling of Reaction Pathways and Transition States in Catalytic Cycles

This compound is a valuable substrate in organic synthesis, notably in reactions like the Suzuki-Miyaura cross-coupling. DFT modeling is instrumental in elucidating the mechanisms of such reactions. uniroma1.it Computational chemists can model the entire catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination.

For each step, the structures of reactants, intermediates, products, and, crucially, the transition states can be located on the potential energy surface. The calculated activation energies for each transition state allow for the identification of the rate-determining step of the reaction. This detailed mechanistic understanding can help in optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent, to improve yields and selectivity. For instance, modeling can predict how the steric and electronic properties of the ortho-formyl and para-methyl groups influence the rate of transmetalation from the boron atom to the metal center of the catalyst. uniroma1.it

Challenges and Future Research Directions

Advancements in Substrate Scope and Enantioselectivity for Catalytic Reactions

A primary challenge in catalysis is the continuous expansion of reaction possibilities to include a wider range of starting materials (substrate scope) and to control the three-dimensional arrangement of atoms in the products (enantioselectivity). For (2-Formyl-4-methylphenyl)boronic acid, future research is directed toward enhancing its utility in sophisticated catalytic transformations.

The aldehyde and boronic acid groups can react independently or in concert, but achieving high selectivity in these processes is paramount. A significant area of development is the enantioselective synthesis of benzoxaboroles, a class of boron-containing heterocycles with notable therapeutic applications. nih.gov Research has demonstrated that 2-formyl aryl boronic acids can undergo a cascade reaction—combining a Wittig olefination with an intramolecular oxa-Michael addition—catalyzed by chiral organic molecules to produce highly enantioenriched benzoxaboroles. nih.govrsc.org This process highlights a promising future direction where the dual functionality of the substrate is harnessed in a single, stereocontrolled transformation. Future work will likely focus on expanding the variety of phosphonium (B103445) ylides and catalysts to broaden the scope of accessible chiral benzoxaboroles derived from substrates like this compound. nih.gov

Table 1: Organocatalytic Enantioselective Synthesis of Benzoxaboroles from 2-Formyl Aryl Boronic Acids

| Entry | Phosphonium Salt | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Benzyltriphenylphosphonium chloride | Cinchona-based Amino-Squaramide | 82 | 98 | nih.govrsc.org |

| 2 | Allyltriphenylphosphonium bromide | Cinchona-based Amino-Squaramide | 75 | 99 | nih.govrsc.org |

| 3 | (4-Nitrobenzyl)triphenylphosphonium bromide | Cinchona-based Amino-Squaramide | 85 | 99 | nih.govrsc.org |

| 4 | (Thiophen-2-ylmethyl)triphenylphosphonium chloride | Cinchona-based Amino-Squaramide | 89 | 94 | nih.gov |

| 5 | (Furan-2-ylmethyl)triphenylphosphonium chloride | Cinchona-based Amino-Squaramide | 80 | 92 | nih.gov |

This table presents data for the general class of 2-formyl aryl boronic acids, indicating a viable pathway for this compound.

Beyond intramolecular reactions, expanding the substrate scope in intermolecular cross-coupling reactions, such as the Suzuki-Miyaura coupling, is critical. While these reactions are well-established, challenges remain, including the prevention of unwanted side reactions like deboronation, especially with ortho-substituted boronic acids. nih.gov Future research must focus on developing more robust catalyst systems (e.g., using nickel or advanced palladium ligands) that can effectively couple this compound with a diverse range of partners, including traditionally difficult or sensitive substrates like alkyl esters or heteroaryl chlorides, without compromising the reactive aldehyde group. researchgate.net

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry call for synthetic methods that are both efficient and environmentally benign. For this compound, this involves developing sustainable routes for its own synthesis and employing it in atom-economical downstream reactions that minimize waste.

A key future direction is the design of "one-pot" or tandem reactions where multiple chemical bonds are formed in a single reaction vessel, avoiding the need to isolate intermediate compounds. liberty.edu This approach significantly reduces solvent waste and energy consumption. Research into the one-pot synthesis of 2-formylphenylboronic acid derivatives through directed ortho-metalation followed by reaction with an electrophile demonstrates a viable strategy. liberty.edu Further development of this methodology for scaled-up, sustainable production is a clear research goal.

In its application, this compound is an ideal candidate for multicomponent reactions where its two functional groups react sequentially to build molecular complexity rapidly. For instance, its condensation with amino-diols can form stable heterocyclic boronate esters in high yield at room temperature, generating only water as a byproduct. scielo.org.mx Another frontier is the use of boronic acids themselves as catalysts for reactions like direct amidation, which forms a peptide bond from a carboxylic acid and an amine while releasing only water. synplechem.com Developing conditions where this compound or its derivatives can participate in or catalyze such waste-free transformations represents a significant challenge in sustainable chemistry.

Integration of this compound into Flow Chemistry and Automated Synthesis

The transition from traditional batch chemistry to continuous flow and automated synthesis platforms is revolutionizing how molecules are made, particularly in the pharmaceutical industry. nih.govsemanticscholar.org These technologies offer enhanced control over reaction conditions, improved safety, and the potential for rapid optimization and library synthesis. rsc.orgrsc.org A major challenge and future research direction is the successful integration of complex, bifunctional building blocks like this compound into these automated workflows.